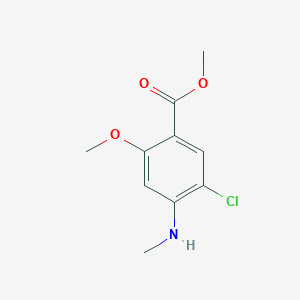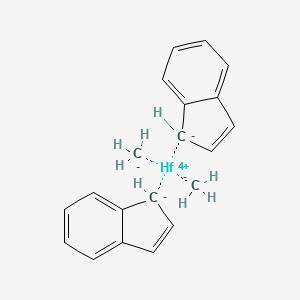
Methyl (2R)-2-amino-3-fluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ®-Methyl 2-amino-3-fluoropropanoate can be achieved through several methods. One common approach involves the use of fluorinated precursors and amino acid derivatives. The reaction conditions typically include the use of appropriate solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield .
Analyse Chemischer Reaktionen
®-Methyl 2-amino-3-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-amino-3-fluoropropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein engineering.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-amino-3-fluoropropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to unique biological effects .
Vergleich Mit ähnlichen Verbindungen
®-Methyl 2-amino-3-fluoropropanoate can be compared with other fluorinated amino acid derivatives, such as:
®-Methyl 2-amino-3-chloropropanoate: Similar structure but with a chlorine atom instead of fluorine.
®-Methyl 2-amino-3-bromopropanoate: Similar structure but with a bromine atom instead of fluorine.
®-Methyl 2-amino-3-iodopropanoate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of ®-Methyl 2-amino-3-fluoropropanoate lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts .
Eigenschaften
Molekularformel |
C4H8FNO2 |
|---|---|
Molekulargewicht |
121.11 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-fluoropropanoate |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |
InChI-Schlüssel |
OLIFNKLUADXGPD-VKHMYHEASA-N |
SMILES |
COC(=O)C(CF)N |
Isomerische SMILES |
COC(=O)[C@H](CF)N |
Kanonische SMILES |
COC(=O)C(CF)N |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-Benzhydryl 7-amino-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1642734.png)




![1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B1642756.png)







